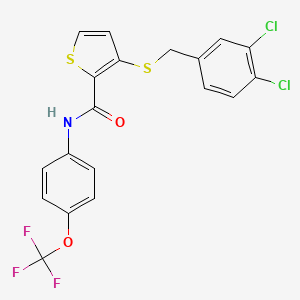
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains multiple functional groups, including a thiophene ring, a carboxamide group, a sulfanyl group, and a trifluoromethoxy group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the dichlorobenzyl and trifluoromethoxy groups, and the formation of the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, a five-membered ring containing sulfur, would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially participate in reactions with nucleophiles, and the dichlorobenzyl and trifluoromethoxy groups could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group and the electronegative chlorine and fluorine atoms could affect the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique
Polymeric Materials Development
A notable application involves the synthesis of new ortho-linked polyamide-imides (PAIs) incorporating ether, sulfur, and trifluoromethyl linkages. These materials were prepared through a condensation reaction, demonstrating excellent solubility in polar and less polar solvents, outstanding thermal stability, and low refractive indexes and birefringence due to the trifluoromethyl groups and thioether bridges. Such properties make these PAIs promising for advanced materials applications, including electronics and coatings (Shockravi et al., 2009).
Antimicrobial and Anticancer Agents
The molecule also finds applications in medicinal chemistry, where related structures have been explored for their antimicrobial and anticancer properties. For instance, novel Schiff bases exhibiting antibacterial and antifungal activities were synthesized, demonstrating the potential for developing new antimicrobial agents (Mange et al., 2013). Furthermore, 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moieties were investigated for their cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Advanced Synthesis Techniques
In addition, the molecule's structural motifs are integral to developing novel synthesis methods for heterocyclic compounds and polymeric materials. For example, a green approach for synthesizing thiophenyl pyrazoles and isoxazoles demonstrated potential antimicrobial activity, showcasing innovative routes in organic synthesis (Sowmya et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S2/c20-14-6-1-11(9-15(14)21)10-29-16-7-8-28-17(16)18(26)25-12-2-4-13(5-3-12)27-19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHNCWTFKSSGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
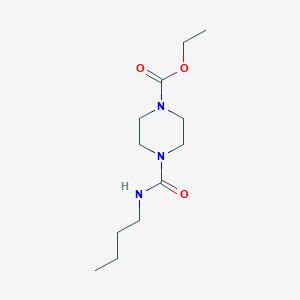
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
![6-Bromo-3-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2878586.png)
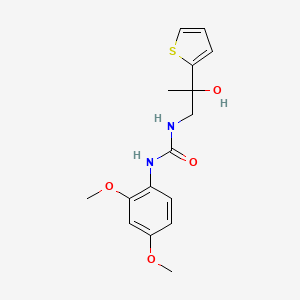
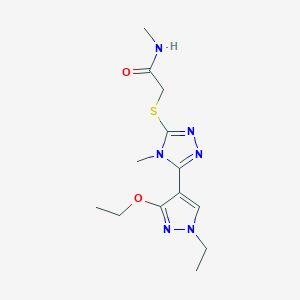
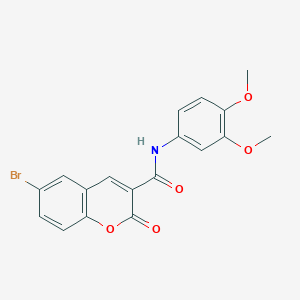



![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2878598.png)
